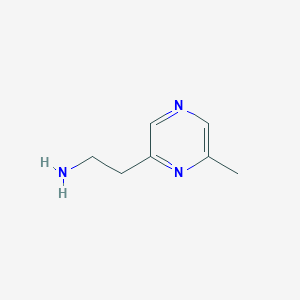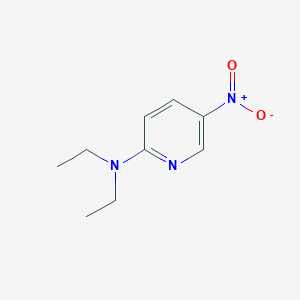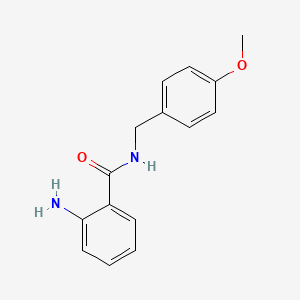![molecular formula C7H10N4O B2487452 3-Methyl-1-[(pyridazin-3-yl)methyl]urea CAS No. 1702174-33-1](/img/structure/B2487452.png)
3-Methyl-1-[(pyridazin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Methyl-1-[(pyridazin-3-yl)methyl]urea” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the description of a chemical compound typically includes its molecular structure, physical and chemical properties, and potential applications.
Scientific Research Applications
Conformational Studies and Complexation : Pyrid-2-yl ureas, closely related to the compound , exhibit interesting conformational isomerism and have been studied for their ability to bind with cytosine in solution. This suggests potential applications in studying molecular interactions and designing molecules for specific binding activities (Chien et al., 2004).
Synthesis and Anticancer Applications : Compounds closely related to 3-Methyl-1-[(pyridazin-3-yl)methyl]urea have been synthesized for use as intermediates in small molecule anticancer drugs. This highlights their potential application in the development of novel chemotherapeutic agents (Zhang et al., 2019).
Metallo-Supramolecular Assemblies : Di-(m-pyridyl)-urea ligands, which are structurally similar to the compound , have been used to assemble metallo-supramolecular macrocycles. These macrocycles could have applications in nanotechnology and materials science (Troff et al., 2012).
Hydrogel Formation and Physical Properties : Certain urea derivatives, including those structurally similar to 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, have been found to form hydrogels whose properties can be tuned by varying the anions involved. This suggests applications in material science for creating customizable hydrogels (Lloyd & Steed, 2011).
Antimicrobial Activity : Certain N-substituted ureas, similar in structure to 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, have shown antimicrobial activity. This points towards potential applications in developing new antimicrobial agents (Reddy et al., 2003).
Corrosion Inhibition : Mannich bases derived from urea, like 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, have been studied for their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. This research has implications for industrial applications in corrosion protection (Jeeva et al., 2015).
properties
IUPAC Name |
1-methyl-3-(pyridazin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZKVAHWZTAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(pyridazin-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)